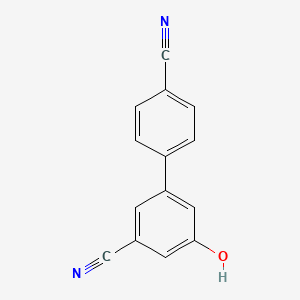

3-Cyano-5-(4-cyanophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJDJBUVDVMXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684639 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-21-6 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile

This guide provides a comprehensive technical overview of the spectroscopic profile of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a predictive analysis grounded in the principles of spectroscopy and data from analogous structures, explaining the causal relationships between molecular structure and spectral output. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, detail the methodologies for data acquisition, and discuss the role of computational chemistry in modern structural elucidation.

Introduction: The Imperative for Spectroscopic Verification

5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile is a complex aromatic molecule featuring a biphenyl core, a common scaffold in medicinal chemistry and materials science. The presence of nitrile and hydroxyl functional groups imparts specific electronic and hydrogen-bonding characteristics, making a precise structural confirmation essential for any research or development application. Spectroscopic analysis is the cornerstone of this confirmation, providing a non-destructive "fingerprint" of the molecule's atomic arrangement and electronic environment.[1][2][3]

The process of structural elucidation is an integrated approach, relying on the synergy of multiple spectroscopic techniques to build a conclusive picture.[2][3][4] This guide will deconstruct the expected spectral data for our target molecule, piece by piece, to build that picture.

Caption: A typical workflow for elucidating the structure of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, we anticipate distinct signals for each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is governed by the chemical environment of the hydrogen atoms. The electron-withdrawing nitrile groups and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the typical aromatic region (approx. 7.0-8.5 ppm).

Causality in Proton Shifts:

-

Electron-Withdrawing Groups (-CN): These groups deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Protons ortho and para to the nitrile groups will be most affected.

-

Electron-Donating Groups (-OH): The hydroxyl group shields adjacent protons, particularly those in the ortho and para positions, shifting their signals upfield (to a lower ppm value) relative to unsubstituted benzene.

-

Biphenyl System: The two aromatic rings are not coplanar, and protons on one ring can influence the magnetic environment of protons on the other. Protons ortho to the inter-ring bond often show distinct shifts.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H-2 | ~7.8 - 8.0 | d (doublet) or s (singlet) | Ortho to -CN and adjacent to -OH. Deshielded. |

| H-4 | ~7.6 - 7.8 | d (doublet) or s (singlet) | Para to -OH, ortho to biphenyl link. |

| H-6 | ~7.2 - 7.4 | s (singlet) or d (doublet) | Ortho to -OH and biphenyl link. Shielded. |

| H-2', H-6' | ~7.9 - 8.2 | d (doublet) | Ortho to -CN. Highly deshielded. |

| H-3', H-5' | ~7.7 - 7.9 | d (doublet) | Meta to -CN. Less deshielded. |

| 5-OH | ~5.0 - 6.0 (variable) | s (singlet), broad | Labile proton, shift is concentration and solvent dependent. |

Note: Exact shifts and coupling constants depend heavily on the solvent used. Predicted values are for guidance in a common solvent like DMSO-d₆ or CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect to see signals for all 14 carbons, though some aromatic C-H signals may overlap.

Key Diagnostic Signals:

-

Nitrile Carbons (-C≡N): These carbons have a characteristic chemical shift in the 115-120 ppm range.[7] Their presence is a strong indicator of the nitrile functional group.

-

Hydroxyl-bearing Carbon (C-5): The carbon directly attached to the hydroxyl group (C-OH) will be significantly shifted downfield compared to other aromatic carbons, typically appearing in the 155-160 ppm range.

-

Quaternary Carbons: The carbons involved in the biphenyl linkage (C-1, C-1') and those attached to the nitrile groups (C-3, C-4') will appear as weak signals due to the absence of an attached proton.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-3, C-4' (C-CN) | ~110 - 120 | Attached to electron-withdrawing nitrile group. |

| C≡N | ~117 - 120 | Characteristic nitrile carbon shift.[7] |

| Aromatic C-H | ~120 - 140 | Standard range for substituted aromatic carbons. |

| C-1, C-1' | ~140 - 145 | Quaternary carbons of the biphenyl linkage. |

| C-5 (C-OH) | ~155 - 160 | Deshielded by the electronegative oxygen atom. |

The Role of Computational Prediction

Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectra.[8][9] By calculating the magnetic shielding tensors for a molecule's optimized geometry, these methods can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, serving as an invaluable tool for validating structural assignments.[8][10] Machine learning algorithms are also emerging as rapid and accurate predictors of NMR spectra.[11]

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of all signals.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, the IR spectrum will be dominated by features from the -OH and -C≡N groups.

Caption: Expected diagnostic peaks in the IR spectrum.

Key Diagnostic Absorption Bands:

-

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹.[12] The breadth is due to hydrogen bonding.

-

C≡N Stretch: Aromatic nitriles exhibit a sharp, strong absorption band between 2220 and 2240 cm⁻¹.[13] This peak is highly diagnostic due to its intensity and position in a relatively uncongested region of the spectrum.[14][15] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[13]

-

Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to strong absorptions will be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and skeletal vibrations.[1]

Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the primary technique for determining the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound.[2]

-

Molecular Formula: C₁₄H₇N₂O

-

Monoisotopic Mass: 219.0558 g/mol

Expected Observations:

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 219.

-

Isotope Peaks: A smaller M+1 peak will be visible due to the natural abundance of ¹³C.

-

High-Resolution MS (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would provide a highly accurate mass measurement (e.g., 219.0558 ± 0.0005), which confirms the molecular formula C₁₄H₇N₂O.

-

Fragmentation: Biphenyl derivatives are relatively stable, but fragmentation can occur.[16] Potential fragmentation pathways could involve the loss of HCN (m/z 27), CO (m/z 28), or cleavage at the biphenyl linkage. Analyzing these fragments can provide further structural clues.[17]

Protocol for MS Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure the purity of the sample being analyzed.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile molecule is expected to produce strong absorptions in the UV region.

Expected Spectral Features:

-

The absorption spectrum of benzene shows bands around 184, 204, and 256 nm.[18]

-

For the biphenyl system, conjugation between the two rings and with the nitrile and hydroxyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.[18]

-

We can anticipate strong absorption maxima (λ_max) in the 250-350 nm range, characteristic of highly conjugated aromatic systems. The exact position and intensity of these bands are sensitive to the solvent polarity.

Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a blank using the same solvent.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum of the blank first. Then, record the spectrum of the sample, typically from 200 to 400 nm. Adjust the concentration as needed to ensure the maximum absorbance is within the optimal range of the instrument (ideally < 1.5).

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

PubChem. [1,1′-Biphenyl]-4,4′-dicarbonitrile. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

-

The Royal Society of Chemistry. (Undated). Supporting Information for a Chemical Publication. [Link]

-

Williams, D. H., et al. (1967). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Intelligent understanding of spectra: from structural elucidation to property design. Chemical Society Reviews. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institute of Standards and Technology. (Undated). Biphenyl. [Link]

-

The Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

University of Calgary. (Undated). INFRARED SPECTROSCOPY (IR). [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Acta Crystallographica Section E. (2014). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

-

QuimicaOrganica.org. (Undated). Vis-UV spectra of aromatic compounds. [Link]

-

Fiveable. (Undated). Interpretation of IR spectra and structural elucidation. [Link]

-

ResearchGate. (Undated). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. [Link]

-

Boron Molecular. (Undated). 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbonitrile. [Link]

-

MassBank. (Undated). BIPHENYL; CI-B; MS. [Link]

-

StudyPulse. (Undated). Spectral Data Interpretation for Organic Structure Determination. [Link]

-

SpectraBase. (Undated). 6,6'-Dihydroxy-5,5'-dimethoxy-(1,1'-biphenyl)-3,3'-dicarbaldehyde. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry. [Link]

-

Journal of Chemical Education. (2022). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. [Link]

-

ResearchGate. (Undated). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. [Link]

-

TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]

-

MDPI. (Undated). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. [Link]

-

ResearchGate. (Undated). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Biological Magnetic Resonance Bank. (Undated). Biphenyl at BMRB. [Link]

-

ResearchGate. (Undated). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]

-

Royal Society of Chemistry. (Undated). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

-

Jožef Stefan Institute. (2018). Structural Elucidation. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for a Chemical Publication. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. vce.studypulse.au [vce.studypulse.au]

- 3. izvolitve.ijs.si [izvolitve.ijs.si]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

Introduction: The Enduring Relevance of Cyanobiphenyls in Liquid Crystal Science

An In-Depth Technical Guide to the Theoretical and Computational Study of Cyanobiphenyl Liquid Crystals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate cyanobiphenyl (CB) liquid crystals. We will delve into the core computational techniques that have become indispensable for understanding the intricate relationship between molecular structure and macroscopic properties, moving beyond a mere recitation of protocols to explain the fundamental causality behind theoretical choices.

Since their synthesis in the early 1970s, cyanobiphenyls have become canonical materials in the field of liquid crystals.[1] Compounds like 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB) are often considered the "fruit flies" of liquid crystal research due to their chemical stability, accessible phase transition temperatures, and pronounced electro-optical properties.[2][3] This has made them ideal model systems for both fundamental research and technological applications.[2]

While experimental techniques provide invaluable macroscopic data, a deep, mechanistic understanding requires probing the molecular scale. Theoretical and computational studies serve this exact purpose. They provide a virtual microscope to visualize molecular arrangements, quantify intermolecular forces, and simulate dynamic processes that are often inaccessible to direct experimental observation. This guide will explore the primary theoretical pillars used to study these materials: quantum chemical calculations for understanding single-molecule properties and molecular simulations for predicting collective behavior and phase transitions.

The Foundation: Quantum Chemical Modeling of the Cyanobiphenyl Monomer

Before simulating the behavior of millions of molecules, one must first accurately describe a single one. The starting point for any high-fidelity theoretical study is an accurate model of the molecule's geometry, electronic structure, and electrostatic potential. This is the domain of quantum mechanics.

Core Objective: Deriving a Realistic Molecular Portrait

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to solve the electronic structure of a single cyanobiphenyl molecule. The primary outputs of this stage are:

-

Optimized Molecular Geometry : The lowest energy conformation of the molecule, including bond lengths, bond angles, and the crucial dihedral (twist) angle between the two phenyl rings.[4]

-

Partial Atomic Charges : The distribution of electron density across the molecule, which is critical for modeling electrostatic interactions.

-

Dipole Moment : The magnitude and direction of the molecular dipole, which is dominated by the strong cyano (-CN) group and is fundamental to the dielectric properties of CBs.[5]

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical workflow for obtaining the properties of a cyanobiphenyl monomer is as follows:

-

Structure Input : A starting 3D geometry of the molecule (e.g., 5CB) is constructed.

-

Method Selection : The computational method is chosen. The B3LYP functional is a widely used and well-validated choice for organic molecules, offering a good balance of accuracy and computational cost.[4]

-

Basis Set Selection : A basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. The 6-31G(d) or 6-31G** basis sets are common standards that provide sufficient flexibility for accurate geometry and electronic property calculations.[4]

-

Geometry Optimization : The calculation is run to find the minimum energy structure. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation : A subsequent frequency calculation is performed on the optimized geometry. This serves a dual purpose: it confirms that the structure is a true minimum (no imaginary frequencies) and provides vibrational spectra (IR, Raman) that can be compared with experimental data.[4]

-

Property Calculation : From the final optimized wave function, properties like partial atomic charges (e.g., using Mulliken, Löwdin, or electrostatic potential fitting schemes) and the molecular dipole moment are derived.

Causality and Self-Validation

-

Why this level of theory? The choice of a hybrid functional like B3LYP with a Pople-style basis set like 6-31G(d) is a field-proven compromise. Simpler methods may fail to capture subtle electronic effects, while more computationally expensive methods may not yield significantly better results for the properties needed for subsequent simulation steps.

-

Trustworthiness : The protocol is self-validating through the frequency calculation. The absence of imaginary frequencies provides a mathematical guarantee that the obtained structure is a stable equilibrium geometry. Furthermore, the calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra, providing a robust check on the accuracy of the underlying quantum mechanical model.[4]

Caption: Workflow for a typical DFT calculation to obtain single-molecule properties.

Simulating the Ensemble: From Molecular Forces to Liquid Crystal Phases

With an accurate single-molecule model, we can proceed to simulate the collective behavior of thousands of molecules. This is primarily achieved through Molecular Dynamics (MD), a technique that simulates the physical movements of atoms and molecules.

The Driving Force: Intermolecular Interactions

The formation of liquid crystal phases is entirely governed by the nature and strength of intermolecular interactions. For cyanobiphenyls, the key interactions are:

-

Dipole-Dipole Interactions : The very large dipole moment of the cyano group leads to strong electrostatic interactions. This favors an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion, leading to the formation of loosely associated dimers.[6][7]

-

π-π Stacking : The aromatic biphenyl cores interact favorably through stacking, contributing to the cohesive energy of the system.

-

Van der Waals Forces : These dispersion forces, particularly from the flexible alkyl chains, are crucial for overall molecular packing and influence properties like phase transition temperatures.

Theoretical studies often use perturbation theory to decompose the total interaction energy between two molecules into distinct components: electrostatic, polarization, dispersion, and repulsion.[6] This allows for a detailed analysis of which forces dominate in different molecular configurations (e.g., stacked, in-plane, terminal).[6]

Caption: Key intermolecular forces governing cyanobiphenyl self-assembly.

Experimental Protocol: Atomistic Molecular Dynamics (MD) Simulation

MD simulations provide a computational microscope to observe the emergence of liquid crystal phases from molecular interactions.[8] A typical workflow is as follows:

-

Force Field Parameterization : An atomistic force field is required. This is a set of equations and associated parameters that defines the potential energy of the system as a function of atomic coordinates. For cyanobiphenyls, highly accurate force fields are often specifically derived or tuned from the results of the quantum chemical calculations described in the previous section.[9] This ensures the electrostatic model (partial charges) is realistic.

-

System Initialization : A simulation box is created and populated with hundreds or thousands of cyanobiphenyl molecules at random positions and orientations, corresponding to an isotropic liquid. The number of molecules is chosen to be large enough to avoid finite-size effects but small enough to be computationally tractable.

-

Equilibration : The simulation is run for an extended period under constant temperature and pressure (NPT ensemble). During this phase, the system is allowed to relax and reach thermal equilibrium. Key properties like energy, density, and the orientational order parameter are monitored. The system is considered equilibrated when these properties no longer show systematic drift and fluctuate around a stable average.

-

Production Run : Once equilibrated, the simulation is continued for a long production run, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.

-

Analysis : The saved trajectories are post-processed to calculate a wide range of macroscopic and microscopic properties:

-

Phase Identification : Visual inspection of molecular arrangements and calculation of radial and orientational distribution functions can identify the phase (e.g., isotropic, nematic, smectic A).[10]

-

Phase Transition Temperatures : By running simulations at different temperatures, one can identify phase transitions by observing sharp changes in properties like density or the order parameter.[9][10]

-

Order Parameters : The nematic order parameter (S) is calculated to quantify the degree of long-range orientational order.

-

Diffusion Coefficients : The mean squared displacement of molecules is analyzed to calculate diffusion coefficients parallel and perpendicular to the liquid crystal director.[11][12]

-

Causality and Self-Validation

-

Trustworthiness : The validity of an MD simulation rests heavily on two pillars: the quality of the force field and the thoroughness of the simulation. The most reliable studies use force fields specifically parameterized for liquid crystals and demonstrate that their results are independent of the initial configuration and simulation time (once past equilibration). The ultimate validation comes from comparing the simulated properties with experimental data.

Caption: A standard workflow for performing and analyzing an MD simulation.

Data Presentation: Theory vs. Experiment

A key measure of success for theoretical studies is the ability to reproduce experimental data. MD simulations have become remarkably accurate in predicting phase transition temperatures.

| Compound | Simulated TNI (K)[9] | Experimental TNI (K)[9] |

| 6CB | 300 ± 5 | 302.3 |

| 7CB | 315 ± 5 | 315.5 |

| 8CB | 310 ± 5 | 313.8 |

| TNI: Nematic to Isotropic phase transition temperature. |

Advanced Theoretical Insights

Beyond predicting basic phase behavior, theoretical studies provide unique insights into more complex phenomena observed in cyanobiphenyl systems.

The Odd-Even Effect

A well-known phenomenon in homologous series of liquid crystals is the "odd-even effect," where properties like the nematic-isotropic transition temperature (TNI) do not increase monotonically with alkyl chain length but instead show an alternating pattern.[13]

-

Theoretical Explanation : MD simulations directly reveal the molecular origin of this effect.[9] For molecules with an even number of carbons in the alkyl tail, the final C-C bond tends to align parallel to the long molecular axis. For odd -numbered chains, it projects at an angle. This subtle conformational difference alters the overall molecular shape and anisotropy, affecting how efficiently the molecules can pack. The more linear shape of the even-numbered homologues generally leads to more stable nematic phases and thus higher TNI values compared to their odd-numbered neighbors.[9]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. orbilu.uni.lu [orbilu.uni.lu]

- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publisherjee.com [publisherjee.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azom.com [azom.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Sci-Hub. Molecular Dynamics Simulations for Cyanobiphenyl Liquid Crystals / Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 1995 [sci-hub.sg]

- 13. pubs.acs.org [pubs.acs.org]

Electronic Structure & Synthetic Utility of 3-Cyano-5-(4-cyanophenyl)phenol

Part 1: Executive Summary & Core Electronic Directive

3-Cyano-5-(4-cyanophenyl)phenol represents a distinct class of 1,3,5-substituted aromatics where the electronic communication between the electron-donating hydroxyl group and the electron-withdrawing nitrile groups is modulated by meta-positioning. Unlike linear push-pull systems (e.g., para-nitrophenol), this molecule exhibits "frustrated" conjugation .

For researchers in optoelectronics (OLED hosts) and medicinal chemistry (Androgen Receptor antagonists), this structural motif offers a unique balance: it maintains high triplet energy (

Key Technical Insight: The electronic structure is defined by the Inductive Dominance of the 3-cyano and 5-aryl groups, which significantly lowers the pKa of the phenolic proton (predicted pKa

Part 2: Electronic Structure Analysis

The "Meta-Conjugation" Paradox

In this compound, the central phenolic ring acts as the scaffold.

-

Position 1: Hydroxyl (-OH) [

-donor / -

Position 3: Cyano (-CN) [

-acceptor / -

Position 5: 4-Cyanophenyl [

-system extender /

Because the donor (-OH) and acceptors (-CN, -ArCN) are meta to each other, direct resonance structures (quinoidal forms) cannot be drawn between the oxygen lone pair and the nitrile nitrogens. This results in:

-

HOMO Localization: Concentrated largely on the phenol ring and the oxygen lone pairs.

-

LUMO Localization: Distributed across the 4-cyanophenyl ring and the 3-cyano group.

-

Bandgap (

): Wider than para-analogs (absorption

Dipole Moment & Acidity

The vector sum of the dipole moments is substantial. Both the 3-cyano group and the 5-(4-cyanophenyl) group pull electron density away from the ring.

-

Acidity Mechanism: The phenoxide anion formed upon deprotonation is stabilized primarily by Inductive Effects (-I) rather than Resonance Effects (-R). The negative charge is dispersed through the

-framework due to the strong electronegativity of the nitrile groups. -

Solubility Implications: The molecule is expected to have higher solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar biphenyls due to this polarized nature.

Visualization of Electronic Logic

The following diagram illustrates the electronic pressure points and the lack of direct conjugation (red X) versus strong inductive pull (blue arrows).

Caption: Electronic flow diagram showing the interruption of resonance (Meta-Block) and the dominance of inductive stabilization.

Part 3: Synthetic Protocol (Suzuki-Miyaura Coupling)

To access this electronic structure reliably, a Suzuki-Miyaura cross-coupling is the industry standard. This protocol utilizes a palladium catalyst to couple an aryl halide with an aryl boronic acid.

Retrosynthetic Analysis

-

Fragment A (Electrophile): 3-Bromo-5-hydroxybenzonitrile (commercially available or synthesized via bromination of 3-hydroxybenzonitrile).

-

Fragment B (Nucleophile): 4-Cyanophenylboronic acid.

Step-by-Step Protocol

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (Nitrogen or Argon).

Materials:

-

3-Bromo-5-hydroxybenzonitrile (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge: In a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (Fragment A), boronic acid (Fragment B), and the Palladium catalyst.

-

Inert: Seal the vial and purge with Nitrogen for 5 minutes.

-

Solvent: Inject degassed 1,4-Dioxane followed by the aqueous K

CO -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The product typically runs lower than the starting bromide due to the extra polar nitrile group.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO-

Gradient: 10%

40% Ethyl Acetate in Hexanes.

-

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow emphasizing the critical acidic workup step.

Part 4: Characterization & Data Tables

When validating the synthesized compound, the following spectroscopic signatures are diagnostic.

Diagnostic Data Summary

| Technique | Parameter | Expected Value / Observation | Interpretation |

| FT-IR | 2225–2235 cm | Strong, sharp peak. May see split peak due to two distinct CN environments. | |

| FT-IR | 3300–3450 cm | Broad band. Shifted lower if H-bonding occurs. | |

| Phenol -OH | Broad singlet, D | ||

| Central Ring | Three distinct protons (triplet-like or doublet of doublets) due to 1,3,5-substitution. | ||

| MS (ESI) | [M-H] | 219.05 m/z | Negative mode is preferred due to acidic phenol. |

Quality Control Check

-

Impurity Alert: Watch for homocoupling of the boronic acid (4,4'-dicyanobiphenyl). This impurity is non-polar and lacks the -OH group. It will elute much faster than the target product in chromatography.

-

Pd Scavenging: If used for biological assays, ensure Palladium levels are <10 ppm using a metal scavenger resin (e.g., SiliaMetS® Thiol) post-purification.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Toronto Research Chemicals. (2023).[1] this compound Product Page. Link

-

GuideChem. (2023). Compound Properties for CAS 1261949-21-6. Link

Sources

An In-Depth Technical Guide to the Health and Safety of 3-Cyano-5-(4-cyanophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Framework for Precautionary Safety

The compound 3-Cyano-5-(4-cyanophenyl)phenol is a novel molecule for which specific, comprehensive toxicological and safety data is not yet publicly available. This guide has been constructed to provide a robust safety framework for researchers and drug development professionals. In the absence of direct data, we will apply established principles of chemical safety by extrapolating from the known hazard profiles of its core structural motifs: the phenol group and the cyano (nitrile) group . This document synthesizes data from analogous compounds to build a precautionary protocol that prioritizes user safety and scientific integrity. Every recommendation herein is grounded in authoritative data on these well-characterized functional groups.

Compound Identification and Inferred Hazard Profile

Table 1: Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(4-cyanophenyl)-3-hydroxybenzonitrile | N/A |

| CAS Number | Not uniformly assigned; related to 939771-50-3 for 3-Cyano-5-phenylphenol | [1] |

| Molecular Formula | C₁₄H₈N₂O | [2] |

| Molecular Weight | 220.23 g/mol |[2] |

Predicted GHS Classification

Based on the toxicological profiles of phenol and various nitriles, a precautionary GHS classification for this compound would likely include:

-

Acute Toxicity, Oral (Category 3/4)

-

Acute Toxicity, Dermal (Category 3/4)

-

Skin Corrosion/Irritation (Category 1B/2)

-

Serious Eye Damage/Irritation (Category 1/2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory Irritation)

-

Suspected of causing genetic defects (based on phenol data)[3]

Summary of Primary Health Hazards

The primary health risks are twofold, stemming from its constituent parts:

-

Phenolic Hazards : Phenol is extremely poisonous and corrosive.[4] It can be rapidly absorbed through intact skin, and because it has a local anesthetic effect, significant tissue damage can occur before pain is felt.[4][5] Systemic absorption can lead to severe effects on the central nervous system (CNS), heart, liver, and kidneys.[6][7] Chronic exposure may lead to weight loss, gastrointestinal irritation, and skin discoloration (ochronosis).[6][7]

-

Nitrile/Cyanide Hazards : Aromatic nitriles can be metabolized in the body, potentially releasing cyanide. Cyanide acts by inhibiting cytochrome oxidase, which impairs cellular respiration.[8] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[8] Absorption through the skin may also cause cyanosis, a bluish discoloration of the skin due to lack of oxygen.[8]

The Hierarchy of Controls: A Mandatory Safety Paradigm

Before any handling of this compound, the "Hierarchy of Controls" must be implemented. This systematic approach provides the most effective means of minimizing exposure. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedure: Safe Handling and Storage

Adherence to strict protocols is non-negotiable. Do not handle this compound until these measures are in place and have been documented in your lab-specific Standard Operating Procedure (SOP).

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent inhalation of dust or vapors and provides a physical barrier against splashes.[5]

-

Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

The dual corrosive and toxic nature of this compound requires specific PPE. Standard nitrile gloves are not sufficient for protection against phenols.

Table 2: Mandatory Personal Protective Equipment (PPE)

| Body Part | Required PPE | Rationale and Specifications |

|---|---|---|

| Hands | Double Gloving: - Inner: Thin disposable splash glove - Outer: Heavy-duty, phenol-resistant gloves | Phenol penetrates standard nitrile and latex gloves quickly. Recommended materials for outer glove: Butyl rubber, Viton, Silver Shield®, or Neoprene (thicker than 0.3 mm for short-term work).[5] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[10] |

| Eyes/Face | Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against splashes. A face shield worn over goggles is required when there is a significant risk of splashing, protecting the entire face from potentially disfiguring burns.[5][9] |

| Body | Flame-Resistant Laboratory Coat | A lab coat buttoned completely is required. For procedures with a higher splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5] |

| Feet | Closed-toe, impervious shoes | Protects feet from spills. |

Storage and Incompatibilities

-

Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11][12][13]

-

Conditions: Keep away from light, air, and moisture, as phenols can be sensitive.[14]

-

Incompatibilities: Segregate from strong oxidizing agents, sparks, and open flames.[12][15]

Emergency Protocols: Immediate and Decisive Action

Rapid and correct response to an exposure is critical to minimizing harm. Anyone assisting a victim must first don appropriate PPE.

First Aid Measures

The speed of decontamination is the single most important factor in preventing severe injury or death from phenol exposure.

| Exposure Route | Step-by-Step First Aid Protocol |

| Skin Contact | 1. Immediately move the victim to a safety shower or drenching source.[5]2. While flushing with copious amounts of water, remove all contaminated clothing, shoes, and accessories (e.g., watch, belt).[4][14]3. Critical Step: After an initial 10-15 minute flush with water, cease water irrigation and immediately begin wiping the affected area repeatedly with swabs soaked in low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) for at least 30 minutes.[4][5] If PEG is not available, continue water flushing until emergency responders arrive.[5]4. Seek immediate, urgent medical attention. Provide the medical team with the SDS for phenol. |

| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[4][11]2. Remove contact lenses if it can be done easily.[14]3. Do not interrupt flushing.[5]4. Seek immediate medical attention from an ophthalmologist. |

| Inhalation | 1. Immediately remove the person from the contaminated area to fresh air.[5][11]2. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation).[8]3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting , as this can worsen corrosive damage.[5][8]2. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink 4-8 ounces of milk or water to dilute the chemical.[5][16]3. Never give anything by mouth to an unconscious person.[5]4. Seek immediate medical attention. There is a danger of stomach and esophagus perforation.[17] |

Spill Response

A spill of this material is a high-hazard event. The following workflow should be followed.

Caption: A decision workflow for responding to a chemical spill.

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[14]

-

Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[14]

Conclusion: A Commitment to Safety

Working with novel chemical entities like this compound demands the highest level of scientific rigor and safety consciousness. By understanding the hazards associated with its fundamental chemical motifs and adhering strictly to the protocols outlined in this guide, researchers can mitigate the inherent risks. This framework is designed to be a living document, to be updated as specific toxicological data for this compound becomes available. Your safety, and the safety of your colleagues, is paramount.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Cyano-L-phenylalanine.

- Fisher Scientific. (2009). Safety Data Sheet for 4-Cyanophenol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-N-3-Cyanophenylalanine.

- National Center for Biotechnology Information. (n.d.). 3-Cyanophenol. PubChem Compound Summary.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Cyanophenyl isocyanate.

- University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.

- U.S. Environmental Protection Agency. (n.d.). Phenol Hazard Summary.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.

- Sigma-Aldrich. (2023). Safety Data Sheet for Dithizone.

- Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Phenol.

- University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenol.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenol (amended).

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-Cyanophenol.

- Public Health England. (2024). Phenol: toxicological overview.

- Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL.

- BLD Pharm. (n.d.). 3-Cyano-5-phenylphenol.

- Fisher Scientific. (n.d.). Safety Data Sheet for N-(4-Cyanophenyl)acetamide.

- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet for Guanosine.

- Smolecule. (2023). 2-Cyano-4-(3-cyanophenyl)phenol.

Sources

- 1. 939771-50-3|3-Cyano-5-phenylphenol|BLD Pharm [bldpharm.com]

- 2. Buy 2-Cyano-4-(3-cyanophenyl)phenol | 1262003-09-7 [smolecule.com]

- 3. carlroth.com [carlroth.com]

- 4. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 6. epa.gov [epa.gov]

- 7. gov.uk [gov.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. nj.gov [nj.gov]

- 15. hoclindia.com [hoclindia.com]

- 16. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 17. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Advanced Recrystallization and Purification Strategies for Substituted Biphenylcarbonitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted biphenylcarbonitriles are a pivotal class of molecules in modern drug discovery, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers. The stringent purity requirements for APIs necessitate robust and efficient purification methods. Recrystallization stands as the most powerful and scalable technique for this purpose. This application note provides a comprehensive guide to developing and implementing effective recrystallization protocols for substituted biphenylcarbonitriles, grounded in fundamental principles and field-proven experience. We will explore systematic solvent selection, detailed experimental procedures, and advanced troubleshooting, enabling researchers to achieve high-purity compounds essential for preclinical and clinical studies.[1][2]

Part 1: The Crystallization Imperative in Drug Development

The journey of a drug from discovery to market is a long and complex process where the purity of the chemical entities is non-negotiable.[3] Controlling the impurity profile of an API is a critical element for ensuring the safety and efficacy of a drug product.[1] For synthetic intermediates like substituted biphenylcarbonitriles, early and effective purification is paramount. While chromatographic techniques like flash chromatography or preparative HPLC are invaluable at the discovery stage, crystallization is the workhorse for purification on a larger scale due to its efficiency, cost-effectiveness, and ability to deliver a product with the desired solid-state properties.[2][4]

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the target compound will crystallize out of the solution, leaving the impurities behind in the "mother liquor."[5][6] The success of this technique hinges on the careful selection of a solvent system that exploits these solubility differences to the maximum extent.

Causality in Solvent Selection: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[7] Substituted biphenylcarbonitriles present an interesting case:

-

The Biphenyl Core: This large, aromatic structure is inherently non-polar.

-

The Nitrile Group (-CN): This functional group is highly polar.

-

Substituents (R-groups): These can range from non-polar alkyl chains to polar hydroxyl or carboxylic acid groups, dramatically influencing the overall polarity of the molecule.

Therefore, a nuanced approach is required. For instance, a biphenylcarbonitrile with a non-polar alkyl substituent will have significantly different solubility characteristics than one bearing a polar hydroxymethyl group. A rule of thumb is that solvents containing functional groups similar to the compound being purified can be effective.[7][8] For many aryl nitriles, alcoholic solvents often serve as a good starting point for investigation.[7]

Key Characteristics of an Ideal Recrystallization Solvent:

-

High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot.[6]

-

Low Solvating Power at Low Temperatures: The solvent should have poor solubility for the compound when cold to maximize recovery.[5][6]

-

Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant solubility differential upon cooling, but not so high that it exceeds the melting point of the compound, which could lead to "oiling out."[6][7]

-

Inertness: The solvent must not react with the compound being purified.[9]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[6]

-

Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[7]

Part 2: Systematic Solvent Selection Protocols

A trial-and-error approach to solvent selection is often necessary, but it can be guided by the principles outlined above.[6] Small-scale screening experiments are essential to efficiently identify a suitable solvent or solvent system.

Protocol 1: Single Solvent Screening

This protocol aims to identify a single solvent that meets the criteria for effective recrystallization.

Materials:

-

Crude substituted biphenylcarbonitrile (~50 mg per solvent to be tested)

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes or small vials

-

Heating block or water bath

-

Vortex mixer

-

Glass stirring rod

Procedure:

-

Place approximately 50 mg of the crude compound into a test tube.

-

Add the test solvent dropwise at room temperature, vortexing after each addition, until the total volume is about 1 mL. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[6]

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod just below the surface of the solution.[7]

-

Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]

-

Evaluate the outcome. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

| Solvent Class | Solvent | Polarity | Boiling Point (°C) | Comments |

| Non-Polar | n-Hexane | Low | 69 | Good for non-polar biphenylcarbonitriles, but can lead to "oiling out".[8] |

| Toluene | Low | 111 | Often effective for aromatic compounds.[11] | |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Medium | 77 | A versatile solvent for compounds of intermediate polarity. |

| Acetone | Medium-High | 56 | A strong solvent, often used in mixed-solvent systems.[8] | |

| Acetonitrile | High | 82 | Its polarity can be useful for more polar derivatives. | |

| Polar Protic | Methanol (MeOH) | High | 65 | Biphenyl itself shows variable solubility in methanol with temperature.[5][12] |

| Ethanol (EtOH) | High | 78 | A very general and effective solvent for compounds with minor impurities.[8] | |

| Isopropanol (IPA) | High | 82 | A common choice for recrystallization. | |

| Water | Very High | 100 | Can be effective for highly polar compounds or as an anti-solvent.[8][13] |

Table 1: Common Solvents for Recrystallization Screening.

Protocol 2: Mixed-Solvent System (Solvent/Anti-Solvent) Screening

This technique is employed when no single solvent is ideal. It is particularly useful when a compound is highly soluble in one solvent and poorly soluble in another.[7]

Procedure:

-

Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

-

To this hot solution, add a "bad" or "anti-solvent" (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (turbid), indicating the saturation point.[8] The two solvents must be miscible.

-

Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

-

Allow the solution to cool slowly, as described in the single-solvent protocol.

| "Good" Solvent (High Polarity) | "Bad" Solvent (Low Polarity) | Comments |

| Ethanol | Water | A classic and highly effective pair for moderately polar compounds.[7] |

| Acetone | n-Hexane | A versatile system that works well for a range of polarities.[8] |

| Tetrahydrofuran (THF) | n-Hexane | Another good general-purpose solvent pair.[8] |

| Dichloromethane (DCM) | n-Hexane | Useful for less polar compounds, but DCM's low boiling point can be a limitation. |

Table 2: Common Miscible Solvent Pairs for Recrystallization.

Part 3: Step-by-Step Recrystallization Workflows

Once a suitable solvent system has been identified, the recrystallization can be performed on a larger scale.

Workflow 1: Standard Single-Solvent Recrystallization

Caption: Standard Single-Solvent Recrystallization Workflow.

Detailed Protocol:

-

Dissolution: Place the crude substituted biphenylcarbonitrile in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath, water bath, or heating mantle). Add more hot solvent in small portions until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent required to ensure the solution is saturated.[6]

-

Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, they must be removed by filtering the solution while it is still hot. Use a pre-heated funnel and filter flask to prevent premature crystallization.[7]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Rapid cooling can trap impurities.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7] Using solvent that is not ice-cold can dissolve a significant portion of the product.[7]

-

Drying: Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.[10]

Part 4: Troubleshooting and Self-Validation

A successful protocol should be a self-validating system. If issues arise, understanding the cause is key to rectifying the procedure.

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out (Product separates as a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. Cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.[7] |

| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not saturated. The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7] If this fails, boil off some of the solvent to increase the concentration and allow it to cool again. |

| Very Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The chosen solvent is too effective, keeping the product dissolved even when cold.[6][14] Premature crystallization during hot filtration. | Use the minimum amount of hot solvent.[7] Always wash with ice-cold solvent.[7] Before discarding the filtrate, cool it thoroughly in an ice bath to recover a second crop of crystals. Re-evaluate the solvent choice if recovery remains poor. |

| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the target compound.[10] |

Table 3: Troubleshooting Common Recrystallization Issues.

Visualizing the Decision-Making Process

The path to a successful recrystallization protocol involves several key decision points.

Caption: Decision Workflow for Protocol Selection.

Conclusion

Recrystallization is a powerful and essential technique for the purification of substituted biphenylcarbonitriles in a drug development setting. By systematically evaluating solvent systems based on the physicochemical properties of the target molecule and meticulously following optimized protocols, researchers can consistently achieve the high levels of purity required for subsequent synthetic steps and, ultimately, for clinical application. This guide provides the foundational principles and practical workflows to empower scientists to develop robust, scalable, and effective purification strategies for this important class of compounds.

References

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

-

Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com. Available at: [Link]

-

Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were carried out correctly.... Available at: [Link]

- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.

- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.

- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.

-

University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Available at: [Link]

-

Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. SciSpace. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Weeranoppanant, N., & Adamo, A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PubMed. Available at: [Link]

-

Acree, Jr., W. E. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.

-

Shimadzu Scientific US. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

-

Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

-

Peraman, R., et al. (2022). Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies. MDPI. Available at: [Link]

-

Gîrîş, A. M., & Yang, Y. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. ResearchGate. Available at: [Link]

-

Aslam, A. S. (2018). Model biphenyl reaction. ResearchGate. Available at: [Link]

-

Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Available at: [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures: Revised and Updated. Part 2. Ternary Solvent Mixtures. Semantic Scholar. Available at: [Link]

-

McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]

Sources

- 1. Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies [mdpi.com]

- 2. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. brainly.com [brainly.com]

Application Notes and Protocols for 3-Cyano-5-(4-cyanophenyl)phenol in Organic Light-Emitting Diodes (OLEDs)

Disclaimer: The following application note is a scientifically-grounded guide based on the known properties of related chemical structures and established principles in OLED technology. As of the date of publication, specific experimental data for 3-Cyano-5-(4-cyanophenyl)phenol in OLEDs is not extensively available in published literature. Therefore, this document provides a representative framework and hypothetical protocols to guide researchers in the evaluation of this and similar molecules.

Introduction: The Potential of Biphenyl-Based Cyano-Phenols in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, flexibility, and energy efficiency.[1] The performance of an OLED is intrinsically linked to the molecular design of the organic materials used within its multilayer structure.[2] Materials containing cyano (-CN) functional groups have garnered considerable interest, particularly in the development of high-efficiency emitters and host materials. The strong electron-withdrawing nature of the cyano group can significantly influence the electronic properties of a molecule, often leading to improved electron transport and favorable energy level alignment for charge injection and recombination.[3][4][5]

This application note explores the prospective applications of a novel biphenyl derivative, this compound, in OLED devices. The molecular architecture, featuring a central phenol ring flanked by two cyanophenyl moieties, suggests a promising candidate for several roles within the OLED stack. The biphenyl core provides a rigid and thermally stable framework, while the cyano groups are expected to enhance electron affinity. The phenolic hydroxyl group offers a site for further chemical modification and can influence the material's solubility and intermolecular interactions. This unique combination of functional groups suggests potential for use as a host material in the emissive layer, an electron-transporting layer (ETL), or even as a component of a thermally activated delayed fluorescence (TADF) system.[6][7]

This document provides a comprehensive overview of the hypothesized properties of this compound, a representative synthesis protocol, and detailed procedures for its incorporation into a multi-layer OLED device for characterization.

Physicochemical and Photophysical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₂₀H₁₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 296.33 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this type. |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran. | The presence of the polar cyano and hydroxyl groups, combined with the aromatic rings, suggests solubility in moderately polar organic solvents. |

| Thermal Stability (TGA) | High decomposition temperature (>300 °C) | Biphenyl structures are known for their thermal robustness, which is crucial for vacuum deposition and device longevity. |

| Glass Transition Temp. (DSC) | Expected to be high (>100 °C) | The rigid molecular structure should lead to good morphological stability in thin films.[8] |

| UV-Vis Absorption (in solution) | ~280-320 nm | Aromatic systems of this nature typically absorb in the UV region. |

| Photoluminescence (in solution) | Expected in the violet-blue to blue region | The emission wavelength will be highly dependent on the solvent polarity and molecular aggregation. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound is a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Reaction Scheme:

(3-bromo-5-hydroxyphenyl)boronic acid + 4-bromobenzonitrile → this compound

Materials and Reagents:

-

3-bromo-5-hydroxyphenyl)boronic acid

-

4-bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-hydroxyphenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), potassium carbonate (3.0 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).

-

Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in OLEDs: Device Fabrication and Characterization

The following section details a comprehensive protocol for fabricating and testing a multi-layer OLED device using this compound as a host material in the emissive layer.

Device Architecture

A standard multi-layer OLED architecture is proposed to evaluate the performance of the material.[9][10]

Device Stack: ITO / HAT-CN (5 nm) / TAPC (40 nm) / This compound:Emitter (20 nm, x wt%) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

-

ITO (Indium Tin Oxide): Transparent anode

-

HAT-CN (Hexacyanohexaazatriphenylene): Hole injection layer (HIL)

-

TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane): Hole transport layer (HTL)

-

This compound:Emitter: Emissive layer (EML) where the new material acts as a host for a suitable fluorescent or phosphorescent emitter dopant (e.g., a blue or green emitter). The doping concentration (x wt%) needs to be optimized.

-

TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron transport layer (ETL) and hole blocking layer (HBL).[2]

-

LiF (Lithium Fluoride): Electron injection layer (EIL)

-

Al (Aluminum): Cathode

Experimental Workflow

Caption: Workflow for OLED fabrication and testing.

Detailed Fabrication Protocol

A. Substrate Preparation:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

The substrates are then dried with a stream of high-purity nitrogen gas.

-

Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

B. Thin Film Deposition:

-

The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system. A shadow mask is used to define the active area of the device.

-

The chamber is pumped down to a base pressure of less than 5 x 10⁻⁶ Torr.

-

The organic materials and metals are deposited sequentially onto the substrate at controlled rates. The deposition rates and final thicknesses are monitored using a quartz crystal microbalance.

-

Deposit HAT-CN at a rate of ~0.1 Å/s to a thickness of 5 nm.

-

Deposit TAPC at a rate of ~1.0 Å/s to a thickness of 40 nm.

-

Co-deposit this compound and the chosen emitter dopant from separate sources. The host deposition rate should be ~1.0 Å/s, and the dopant rate should be adjusted to achieve the desired doping concentration (e.g., for 10 wt%, the dopant rate would be ~0.1 Å/s). The total thickness of this layer should be 20 nm.

-

Deposit TPBi at a rate of ~1.0 Å/s to a thickness of 40 nm.

-

Deposit LiF at a rate of ~0.1 Å/s to a thickness of 1 nm.

-

Deposit Aluminum (Al) at a rate of ~2.0-3.0 Å/s to a thickness of 100 nm.

-

C. Encapsulation:

-

After deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air and moisture.

-

The devices are encapsulated using a UV-curable epoxy and a glass cover slip to prevent degradation from oxygen and water.

Device Characterization

-

Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the encapsulated devices are measured using a source meter and a calibrated photodiode. From this data, key performance metrics such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.

-

Electroluminescence (EL) Spectrum: The EL spectrum is measured using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the spectrum to quantify the color of the emitted light.

-